1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride
Description
1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride (C₆H₁₃Cl₂N₃O; MW: 342.83) is a nitrogen-rich spirocyclic compound characterized by a unique fused bicyclic structure containing three nitrogen atoms and a ketone group. The dihydrochloride salt enhances its aqueous solubility, making it advantageous for pharmaceutical applications.
Properties
Molecular Formula |
C6H13Cl2N3O |
|---|---|
Molecular Weight |
214.09 g/mol |
IUPAC Name |
1,3,7-triazaspiro[4.4]nonan-2-one;dihydrochloride |
InChI |
InChI=1S/C6H11N3O.2ClH/c10-5-8-4-6(9-5)1-2-7-3-6;;/h7H,1-4H2,(H2,8,9,10);2*1H |
InChI Key |
OWNHSLILPMPKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CNC(=O)N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One efficient method involves the use of hydantoin derivatives, which are reacted with amines to form the spiro compound . The reaction conditions often require specific temperatures and pH levels to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure and preparative high-performance liquid chromatography (HPLC) is often necessary to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and antiproliferative properties.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes like protein arginine deiminase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cell proliferation.
Comparison with Similar Compounds
Key Observations:
- Nitrogen Content : The triaza structure (three N atoms) in the target compound may enhance hydrogen bonding and target binding compared to diaza analogs (e.g., 2,7-diazaspiro derivatives) .
- Functional Groups: The dihydrochloride salt in the target compound significantly improves solubility over neutral analogs like 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride .
Stability and Reactivity
- pH Sensitivity: The hydrochloride salts of spiro compounds generally exhibit improved stability in acidic conditions. For instance, 1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride remains stable at pH 2–5 but undergoes hydrolysis above pH 7 .
- Coordination Chemistry: Nitrogen-rich spirocycles like the target compound can form coordination complexes with transition metals (e.g., Cu²⁺), a property less pronounced in oxa-diaza analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
